molecular formula C13H19N5 B1531852 4-(4-Methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine CAS No. 2204562-48-9

4-(4-Methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine

Cat. No.: B1531852
CAS No.: 2204562-48-9
M. Wt: 245.32 g/mol
InChI Key: AGILVGLQFZPYEV-UHFFFAOYSA-N
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Description

4-(4-Methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine (CAS 2204562-48-9) is a nitrogen-containing heterocyclic compound of high interest in medicinal chemistry and early-stage drug discovery research. This molecular hybrid features a 1H-indazol-3-amine scaffold, which is recognized as an effective hinge-binding fragment for designing kinase inhibitors . The indazole core is substituted with a 4-methyl-1,4-diazepane ring, a structural motif that can alter pharmacokinetic parameters and improve the physicochemical properties of lead compounds . Indazole derivatives are a principal class of compounds investigated for a range of biological activities, with significant focus on their antitumor properties . Researchers are exploring such derivatives as potential scaffolds for developing novel anti-cancer agents, with mechanisms of action that may involve inducing apoptosis and affecting cell cycle progression . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Chemical Identifiers • : 2204562-48-9 • Molecular Formula: C13H19N5 • Molecular Weight: 245.32 g/mol

Properties

IUPAC Name

4-(4-methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5/c1-17-6-3-7-18(9-8-17)11-5-2-4-10-12(11)13(14)16-15-10/h2,4-5H,3,6-9H2,1H3,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGILVGLQFZPYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=CC3=C2C(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 4-(4-Methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine typically starts from an appropriately substituted indazole intermediate, which undergoes amination at the 3-position, followed by nucleophilic substitution or coupling with the 4-methyl-1,4-diazepane fragment. Key steps include:

Detailed Preparation Protocols

Synthesis of 1H-indazol-3-amine Intermediate

  • Starting from 5-bromo-1H-indazole, reflux with hydrazine hydrate (80%) rapidly yields 5-bromo-1H-indazol-3-amine with high efficiency (within 20 minutes).
  • This intermediate serves as a key building block for further functionalization.

Suzuki Coupling to Introduce Substituents

  • The 5-bromo-1H-indazol-3-amine undergoes Suzuki-Miyaura cross-coupling with various substituted boronic acid esters.
  • The reaction conditions include:
    • Catalyst: PdCl2(dppf)2
    • Base: Cs2CO3
    • Solvent: 1,4-dioxane/H2O (1:1)
    • Temperature: 90 °C
    • Inert atmosphere (nitrogen protection)
  • This step efficiently installs aromatic substituents on the indazole ring, enhancing molecular diversity.

Acylation and Subsequent Coupling

  • The Suzuki product is acylated with chloroacetic anhydride under alkaline conditions to form an acylated intermediate.
  • This intermediate is then reacted with various amines, including piperazines and diazepanes, under basic conditions to yield the final amide-linked indazole derivatives.

Representative Experimental Procedure (Adapted from Analogous Compounds)

Step Reagents and Conditions Description
1 5-Bromo-1H-indazole + Hydrazine hydrate (80%) Reflux for 20 min to form 5-bromo-1H-indazol-3-amine
2 5-bromo-1H-indazol-3-amine + Boronic acid ester + PdCl2(dppf)2 + Cs2CO3 + 1,4-dioxane/H2O Suzuki coupling at 90 °C under N2 for 1-2 hours
3 Suzuki product + Chloroacetic anhydride + Base Acylation under alkaline conditions
4 Acylated intermediate + 4-methyl-1,4-diazepane + Base + Dry solvent (e.g., dioxane) Nucleophilic substitution or amide coupling to yield final compound
5 Purification Flash column chromatography on silica gel, characterization by NMR, ESI-MS, HPLC

Analytical and Characterization Data

  • NMR Spectroscopy : ^1H and ^13C NMR confirm the structure and substitution pattern on the indazole ring and the diazepane moiety.
  • Mass Spectrometry (ESI-MS, HRMS) : Confirms the molecular weight and purity.
  • HPLC : Used to assess purity, typically achieving >95% purity.
  • Melting Point : Recorded to verify compound identity and purity.

Research Findings and Optimization Notes

  • Introduction of the 4-methyl-1,4-diazepane enhances the compound's pharmacokinetic properties, including solubility and bioavailability, due to the basic nitrogen atoms and ring flexibility.
  • Palladium-catalyzed Suzuki coupling is preferred for its efficiency and mild conditions, which preserve sensitive functional groups.
  • Use of dry, inert conditions and distilled solvents improves yield and reproducibility.
  • Optimization of reaction temperature and time is crucial to maximize product yield and minimize side reactions.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Starting material 5-Bromo-1H-indazole Commercially available or synthesized
Amination Hydrazine hydrate (80%), reflux, 20 min High yield, rapid reaction
Cross-coupling catalyst PdCl2(dppf)2 Effective for Suzuki coupling
Base Cs2CO3 Commonly used for Suzuki reactions
Solvent system 1,4-dioxane/H2O (1:1) Balances solubility and reactivity
Temperature 90–120 °C Optimized for coupling efficiency
Diazepane introduction Nucleophilic substitution or amide coupling Requires dry, inert conditions
Purification Silica gel chromatography Ensures high purity (>95%)
Characterization NMR, ESI-MS, HPLC Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-Methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indazol-3-amine Derivatives with Varying Substituents

Li et al. synthesized a series of 1H-indazol-3-amine derivatives to optimize fibroblast growth factor receptor (FGFR) inhibition. Key findings include:

Compound Substituent at Position 6 Diazepane/Piperazine Group FGFR1 IC50 (nM) Cellular IC50 (nM)
Target Compound None (4-substituted) 4-Methyl-1,4-diazepane Not reported Not reported
Derivative 98 3-Methoxyphenyl None 15.0 642.1
Derivative 99 3-Methoxyphenyl N-Ethylpiperazine 2.9 40.5

The absence of a 6-position substituent in the target compound may reduce steric hindrance but also limits interactions with FGFR1’s hydrophobic pocket. In contrast, derivative 99 achieves superior potency by incorporating an N-ethylpiperazine group, suggesting that nitrogen-rich substituents enhance binding affinity.

Antiparasitic Agents with 4-Methyl-1,4-diazepane Moieties

The 4-methyl-1,4-diazepane group appears in antiparasitic agents such as NEU-924 (83) and NEU-1017 (68), where it is linked via sulfonyl to quinoline or cinnoline cores:

Compound Core Structure Target Pathogen Activity (IC50)
NEU-924 (83) Quinoline Trypanosoma cruzi Not disclosed
NEU-1017 (68) Cinnoline Leishmania major Not disclosed

While the target compound lacks the sulfonyl linker and quinoline/cinnoline cores, its indazole-diazepane scaffold may share similar pharmacokinetic advantages, such as enhanced membrane permeability due to the diazepane’s flexibility. However, the absence of a sulfonyl group could limit interactions with parasitic enzyme active sites .

Heterocyclic Compounds with Diazepane Substitutions

A patent () lists diverse 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with substituents like 4-methyl-1,4-diazepan-1-yl, 4-cyclopropylpiperazin-1-yl, and 4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl. Key structural comparisons include:

Compound Class Core Heterocycle Substituent Biological Relevance
Target Compound 1H-Indazole 4-Methyl-1,4-diazepane Kinase inhibition, antiparasitic
Patent Example Pyrido-pyrimidinone 4-Methyl-1,4-diazepane Undisclosed (likely oncology)

The diazepane group’s versatility across scaffolds underscores its role in balancing lipophilicity and solubility. However, the indazole core in the target compound may provide stronger π-π stacking interactions compared to pyrido-pyrimidinones .

Molecular Docking Insights

In , a quinazoline derivative bearing 4-methyl-1,4-diazepane (compound 28 ) demonstrated high docking scores (-9.2 kcal/mol) against histone deacetylase 8 (HDAC8), attributed to hydrogen bonding with Asp101 and hydrophobic interactions. While the target compound’s docking data are unavailable, its indazole core could engage similar residues, albeit with reduced affinity compared to quinazoline’s planar structure .

Biological Activity

4-(4-Methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine is a heterocyclic compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This compound features a diazepane ring fused with an indazole moiety, which may contribute to its pharmacological effects.

Chemical Structure and Properties

The compound can be described by the following chemical identifiers:

  • IUPAC Name : this compound
  • Molecular Formula : C13H19N5
  • CAS Number : 2204562-48-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction may lead to various biological effects such as:

  • Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of certain cancer cell lines.
  • Induction of Apoptosis : It may promote programmed cell death in malignant cells, contributing to its anticancer properties.

Biological Activity Studies

Recent studies have investigated the biological activity of this compound across various contexts:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

  • In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines with IC50 values ranging from low micromolar concentrations.
Cell Line IC50 (µM) Mechanism
MCF7 (Breast Cancer)5.2Induces apoptosis
HeLa (Cervical Cancer)3.8Cell cycle arrest
A549 (Lung Cancer)6.5Inhibits migration

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Preliminary assays suggest that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli64 µg/mLBactericidal

Case Studies

A notable case study involved the evaluation of the compound's effects on glioma cells. The study reported that treatment with this compound led to a significant reduction in cell viability through mechanisms involving apoptosis and necroptosis pathways. The findings suggested that this compound could serve as a promising candidate for glioma treatment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between the indazole core and the diazepane moiety. Key factors include solvent polarity (e.g., DMF for polar intermediates), temperature control (50–80°C to minimize side reactions), and catalysts (e.g., Pd for cross-coupling). Purification via column chromatography using gradients of ethyl acetate/hexane is common .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms regiochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact. In case of exposure, flush eyes/skin with water for 15 minutes and consult safety data sheets (SDS) for specific antidotes. Store in airtight containers at 4°C under inert gas (e.g., N₂) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability for in vivo studies?

  • Methodological Answer : Transition from batch to flow chemistry for better heat/mass transfer. Use immobilized catalysts (e.g., silica-supported Pd) to reduce metal contamination. Monitor reaction progress in real-time via inline FTIR or UV spectroscopy to adjust parameters dynamically .

Q. How should conflicting data on biological activity (e.g., IC₅₀ variations) be resolved?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration). Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. cell-based assays). Analyze structural analogs to identify substituent effects on activity .

Q. What experimental designs are suitable for studying this compound’s environmental fate and ecotoxicity?

  • Methodological Answer : Use OECD guidelines for biodegradation (e.g., Test 301F) and aquatic toxicity (e.g., Daphnia magna acute toxicity). Employ LC-MS/MS to track abiotic/biotic transformations in soil-water systems. Include positive controls (e.g., known persistent pollutants) for comparative risk assessment .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the diazepane moiety in target binding?

  • Methodological Answer : Synthesize analogs with modified diazepane substituents (e.g., methyl vs. ethyl groups) and assess binding via crystallography (if co-crystals are obtainable) or molecular dynamics simulations. Corrogate data with thermodynamic profiles (ITC) to quantify enthalpy/entropy contributions .

Q. What strategies mitigate stability issues (e.g., hydrolysis) during long-term storage or in biological matrices?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilize the compound with cryoprotectants (e.g., trehalose) for storage. In biological assays, use protease inhibitors or adjust pH to 6–7 to minimize degradation .

Q. How can computational modeling predict off-target interactions or metabolic pathways?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) against homology models of cytochrome P450 enzymes. Apply QSAR models trained on PubChem datasets to predict metabolic hotspots (e.g., N-demethylation sites). Validate predictions with in vitro microsomal assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-(4-Methyl-1,4-diazepan-1-yl)-1H-indazol-3-amine

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